N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that features a tetrahydro-2H-pyran ring substituted with an amine group and a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a tetrahydropyran precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives and amine-substituted aromatic compounds. Examples include:
- Tetrahydro-2H-pyran-4-amine
- N-(4-methylphenyl)tetrahydro-2H-pyran-4-amine
- N-(4-ethylphenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 4-isopropylphenyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVNIJJEHRLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.